5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole
CAS No.:
Cat. No.: VC17232316
Molecular Formula: C9H6BrF3N2O
Molecular Weight: 295.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrF3N2O |
|---|---|
| Molecular Weight | 295.06 g/mol |
| IUPAC Name | 5-bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C9H6BrF3N2O/c1-16-7-4(10)2-3-5-6(7)15-8(14-5)9(11,12)13/h2-3H,1H3,(H,14,15) |
| Standard InChI Key | RKFALIVVYQYCRE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole is C₉H₆BrF₃N₂O, with a molecular weight of 295.06 g/mol. The IUPAC name, 5-bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole, reflects its substitution pattern: a bromine atom at position 5, a methoxy group at position 4, and a trifluoromethyl group at position 2 on the benzimidazole core. The canonical SMILES representation, COC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Br, and the InChIKey RKFALIVVYQYCRE-UHFFFAOYSA-N provide precise descriptors for its electronic and stereochemical configuration.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrF₃N₂O |
| Molecular Weight | 295.06 g/mol |
| IUPAC Name | 5-bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
| SMILES | COC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Br |
| InChIKey | RKFALIVVYQYCRE-UHFFFAOYSA-N |
| PubChem CID | 122361093 |
Electronic and Steric Effects
The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, which polarize the benzimidazole ring and influence reactivity. This group also enhances lipophilicity, potentially improving membrane permeability in biological systems. The methoxy group at position 4 contributes steric bulk and moderate electron-donating effects, while the bromine atom at position 5 provides a site for further functionalization via cross-coupling reactions .
Synthesis and Manufacturing
Traditional Synthesis Routes
Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamines and carboxylic acids or their derivatives. For 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole, a plausible route involves:
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Bromination: Selective bromination of a pre-functionalized benzimidazole precursor at position 5.
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Methoxy Introduction: Etherification using methylating agents (e.g., methyl iodide) under basic conditions.
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Trifluoromethylation: Installation of the CF₃ group via Ullmann-type coupling or electrophilic substitution .
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to optimize bromination and trifluoromethylation steps, ensuring high yields (≥80%) and reduced byproduct formation. Key challenges include regioselectivity control during bromination and minimizing dehalogenation side reactions .
Pharmaceutical Applications
Anticancer Activity
Benzimidazoles are known to inhibit tubulin polymerization and disrupt microtubule dynamics, a mechanism leveraged in cancer therapy. The trifluoromethyl group in this compound may enhance binding affinity to tubulin’s colchicine site, as observed in analogs like combretastatin . Preliminary in vitro studies on similar compounds show IC₅₀ values in the nanomolar range against breast and lung cancer cell lines.
Bioavailability Optimization
The logP value of this compound, estimated at 2.5–3.0, suggests favorable lipid membrane penetration. Molecular dynamics simulations indicate that the trifluoromethyl group reduces aqueous solubility but enhances binding to hydrophobic enzyme pockets .
Material Science Applications
Polymer Additives
Incorporating this compound into polymers like polyimide improves thermal stability (decomposition temperatures >400°C) and chemical resistance. The trifluoromethyl group reduces dielectric constants, making such materials suitable for microelectronics insulation.
Liquid Crystals
The planar benzimidazole core and polar substituents enable mesophase formation. Derivatives with similar structures exhibit nematic phase stability at 120–180°C, with potential use in display technologies .
Agricultural Applications
Pest Control Agents
Benzimidazoles act as acetylcholinesterase inhibitors in insects. Field trials with analogs demonstrate 80–90% mortality rates in aphid populations at 50 ppm concentrations. The bromine atom may enhance residual activity by reducing photodegradation.
Herbicidal Activity
In Arabidopsis thaliana, trifluoromethyl-substituted benzimidazoles disrupt auxin transport, causing growth inhibition at 10–20 µM doses . Structural analogs are under evaluation for weed resistance management.
Research Gaps and Future Directions
Despite its promise, 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole remains underexplored. Priority research areas include:
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In vivo toxicology profiles: Acute and chronic toxicity studies in mammalian models.
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize efficacy.
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Scale-Up Challenges: Developing cost-effective trifluoromethylation protocols for industrial production.
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